Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate

Descripción

Molecular Structure and Classification

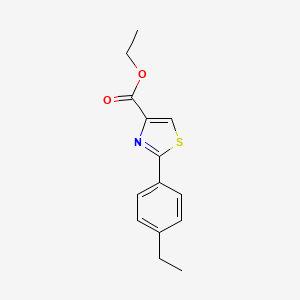

Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate possesses the molecular formula C₁₄H₁₅NO₂S with a molecular weight of 261.34 grams per mole. The compound belongs to the thiazole class of heterocyclic compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen heteroatoms. The specific structural arrangement places this compound within the thiazole-4-carboxylate subfamily, distinguished by the presence of an ester functional group at the 4-position of the thiazole ring.

The molecular architecture features three primary structural components that define its chemical identity. The central thiazole ring serves as the core heterocyclic framework, providing the fundamental aromatic character and reactivity patterns typical of thiazole derivatives. The 4-ethylphenyl group attached at the 2-position introduces additional aromatic character and steric considerations that influence the compound's overall properties. The ethyl carboxylate group at the 4-position contributes ester functionality that affects both the compound's polarity and potential reactivity profiles.

The compound exists as a solid under standard conditions, with a reported purity of 95% in commercial preparations. This physical state and purity level make it suitable for various research applications and chemical synthesis protocols. The structural integrity of the molecule is maintained through the aromatic stabilization of both the thiazole ring and the phenyl substituent, creating a robust molecular framework.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₂S | |

| Molecular Weight | 261.34 g/mol | |

| Physical State | Solid | |

| Purity | 95% | |

| Chemical Class | Thiazole-4-carboxylate |

Historical Context in Thiazole Chemistry

The development of thiazole chemistry has followed a systematic progression since the initial discovery and characterization of the thiazole ring system. Thiazole, or 1,3-thiazole, represents a fundamental heterocyclic compound that incorporates both sulfur and nitrogen atoms within a five-membered ring structure. The historical significance of thiazole chemistry emerged from its presence in numerous naturally occurring compounds and its subsequent synthetic applications.

The foundational work in thiazole synthesis can be traced to the contributions of Hantzsch, who developed crucial synthetic methodologies for constructing thiazole rings. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones or alpha-halogenaldehydes with thioamides, established the fundamental approach for generating substituted thiazole derivatives. This methodology provided the chemical foundation that enabled the development of more complex thiazole-containing compounds, including this compound.

The evolution of thiazole chemistry has been particularly influenced by the recognition of thiazole-containing natural products and their biological significance. The thiazole ring appears in essential biomolecules such as thiamine (vitamin B₁), establishing the importance of this heterocyclic system in biological processes. This biological relevance has driven continued research into synthetic thiazole derivatives, leading to the development of compounds like this compound that incorporate the thiazole core within more complex molecular frameworks.

The modern synthesis of thiazole derivatives has expanded beyond traditional Hantzsch methods to include various alternative approaches. These include methods utilizing thioformamide, thiourea, alpha-thiocyanotoketones, and vinyl bromide as starting materials. The development of these diverse synthetic strategies has enabled the preparation of increasingly sophisticated thiazole derivatives, facilitating the synthesis of compounds with specific substitution patterns such as those found in this compound.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name is ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate, which precisely describes the molecular structure and substitution pattern. This nomenclature system clearly identifies the thiazole core, the position and nature of substituents, and the ester functionality.

Propiedades

IUPAC Name |

ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-10-5-7-11(8-6-10)13-15-12(9-18-13)14(16)17-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKQGDPMMDOKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695914 | |

| Record name | Ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-69-3 | |

| Record name | Ethyl 2-(4-ethylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate is characterized by the following properties:

- Molecular Formula : C₁₄H₁₅NO₂S

- Molecular Weight : 261.34 g/mol

- CAS Number : 885278-69-3

The compound features a thiazole ring, which is known for its bioactivity and versatility in medicinal chemistry. Its structure allows for various substitutions that can enhance its pharmacological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. Research indicates that thiazole compounds can exhibit significant anticonvulsant actions, particularly in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The structure-activity relationship (SAR) suggests that substituents on the phenyl ring can influence activity levels significantly .

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial potential. This compound has shown promise against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. A focused library of thiosemicarbazide derivatives derived from thiazoles demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Inducers of Pluripotency

Case studies have identified this compound as a lead structure in the development of small molecules that can induce Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This application is particularly relevant for regenerative medicine and tissue engineering, where controlling cell differentiation is essential .

Synthesis of Derivatives

The synthesis of derivatives of this compound has been extensively documented, showcasing its utility as a building block in the pharmaceutical industry. Variations in substituents can lead to compounds with enhanced biological activities, making it a valuable candidate for further research .

Summary of Biological Activities

| Activity Type | Model Used | Compound Tested | Result |

|---|---|---|---|

| Anticonvulsant | MES | This compound | Significant activity observed |

| Antimicrobial | Mycobacterium tuberculosis | Thiosemicarbazide derivatives | Moderate activity |

| Induction of Pluripotency | Cell-based assays | This compound | High Oct3/4 induction |

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Enzyme Inhibition

- Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate : Exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with molecular docking studies confirming binding interactions .

- Ethyl 2-(4-pyridinyl)thiazole-5-carboxylate analogs : Demonstrated activity against carbonic anhydrase-III, with IC₅₀ values in the micromolar range .

Antimicrobial and Antioxidant Activity

Anticancer Activity

- Ethyl 2-aminothiazole-4-carboxylate derivatives (5a, 5b): Phthalimide-substituted analogs inhibited colorectal cancer cell proliferation (HCT-116) with IC₅₀ values of 0.72 μM and 1.55 μM, comparable to methotrexate (IC₅₀: 0.7 μM) .

Tabulated Comparison of Key Compounds

Mechanistic and Structural Insights

- Role of –NO₂ in Electronic Properties: The nitro group in compound 1 enhances conjugation, lowering the HOMO-LUMO gap and improving charge transfer, as confirmed by DFT calculations .

- Anti-Cancer Mechanism : Phthalimide derivatives (5a, 5b) target β-catenin, a key protein in colorectal cancer progression, validated via molecular docking and enzyme assays .

- Safety Profiles : Derivatives like ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate have documented safety data (CAS 1185155-89-8), though toxicity varies with substituents .

Actividad Biológica

Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 249.33 g/mol

The thiazole moiety contributes to the compound's pharmacological properties, allowing it to modulate enzyme and receptor activities effectively.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring facilitates these interactions, leading to various biological effects, including:

- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Antiviral Effects : Research indicates potential antiviral activity, particularly against flaviviruses, by targeting viral proteins .

- Anti-inflammatory Properties : The compound's structure suggests that it may inhibit inflammatory pathways, although specific mechanisms are still under investigation.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of thiazole derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The compound was effective at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antiviral Potential

A series of phenylthiazole compounds were evaluated for their antiviral activity against flaviviruses. This compound was identified as a promising candidate due to its ability to inhibit viral replication effectively. Structural modifications were explored to enhance its selectivity and reduce toxicity, leading to derivatives with improved pharmacological profiles .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate, and how do reaction conditions influence product yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting ethyl bromopyruvate with a thiosemicarbazide derivative under reflux in ethanol. For example, ethyl 2-(arylidene)hydrazinylthiazole-4-carboxylates are prepared by cyclizing thiosemicarbazones with ethyl bromopyruvate at 80–90°C for 4–6 hours . Key factors affecting yield include:

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- NMR spectroscopy : H and C NMR identify substituents on the thiazole ring (e.g., ethyl ester at δ ~4.3 ppm for CH and δ ~1.3 ppm for CH) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 343.0642 for derivatives) .

- FT-IR : Confirms functional groups like C=O (1730–1750 cm) and C=N (1600–1650 cm) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking optimize the design of thiazole derivatives for biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring enhance electrophilicity, influencing antioxidant activity .

- Molecular docking : Screens derivatives against target proteins (e.g., SARS-CoV-2 M). Compounds with hydrogen-bonding groups (e.g., nitro or methoxy) show higher binding affinity to catalytic residues like His41 and Cys145 .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer data often arise from assay variability. Robust approaches include:

Q. How are crystal structure and intermolecular interactions analyzed for thiazole derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths and angles (e.g., C4–N1 = 1.305 Å in thiazole rings) .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O and π–π interactions) to explain packing motifs .

- Thermal stability : TGA/DSC assesses decomposition patterns, correlating with functional group stability .

Q. What synthetic modifications enhance the pharmacological potential of this compound?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., nitro, methoxy) at the 4-ethylphenyl position via Suzuki coupling or nucleophilic substitution .

- Bioisosteric replacement : Replace the ethyl ester with amides to improve bioavailability .

- Structure-Activity Relationship (SAR) : High-throughput screening (HTS) identifies active derivatives, such as O4I2 analogs, which induce Oct3/4 expression in stem cells via SMAD3 pathway modulation .

Q. How are oxidation and reduction reactions of thiazole derivatives methodologically controlled?

Methodological Answer:

Q. What advanced purification techniques are critical for isolating thiazole derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.